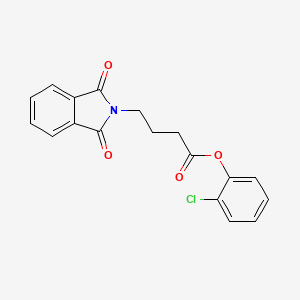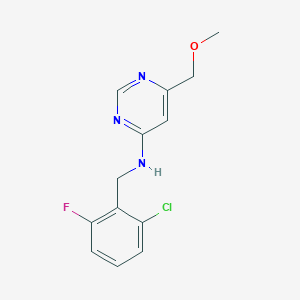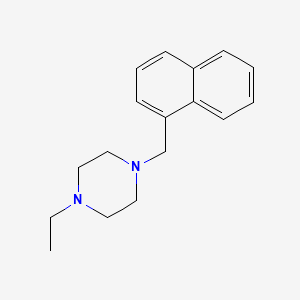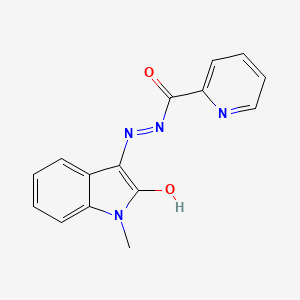
2-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, chlorination, esterification, and sometimes electrochemical processes. For example, compounds similar to 2-chlorophenyl butanoate derivatives can be synthesized through reactions involving electrooxidative chlorination or condensation processes followed by specific functional group transformations (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983), (Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the conformation of the molecular structure (Rimaz et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-chlorophenyl butanoate derivatives can include nucleophilic substitutions, electrophilic additions, and rearrangements depending on the presence of functional groups and reaction conditions. The reactivity and mechanism of these reactions are influenced by the molecular structure of the compounds involved (Jolivette, Kende, & Anders, 1998).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. These properties can be determined experimentally and are essential for the application and handling of the compound (Jebas et al., 2013).
properties
IUPAC Name |
(2-chlorophenyl) 4-(1,3-dioxoisoindol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-8-3-4-9-15(14)24-16(21)10-5-11-20-17(22)12-6-1-2-7-13(12)18(20)23/h1-4,6-9H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBRXQQNCPGMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R*,4S*)-1-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5628364.png)
![methyl 4-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]benzoate](/img/structure/B5628371.png)

![1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinyl}ethanone](/img/structure/B5628388.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628396.png)
![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)
![1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5628415.png)
![(3S*,4R*)-4-methyl-1-{5-[(methylthio)methyl]-2-furoyl}piperidine-3,4-diol](/img/structure/B5628423.png)

![2-(2-furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5628441.png)
![N-[2-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5628464.png)